![molecular formula C24H19ClN2O4S B2769242 benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate CAS No. 866015-97-6](/img/no-structure.png)
benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.
BenchChem offers high-quality benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antitumor Activities
A study conducted by El-Moneim, El‐Deen, and El-Fattah (2011) described the synthesis of nitrogen heterocycles, including compounds related to the chemical structure of interest. These compounds were evaluated for their antioxidant and antitumor activities. The research highlights the potential therapeutic applications of these compounds in combating oxidative stress and tumor growth. El-Moneim, El‐Deen, & El-Fattah, 2011.
Antinociceptive and Anti-inflammatory Properties
Selvam, Karthik, Palanirajan, and Ali (2012) explored the design, synthesis, and biological properties of thiazolopyrimidine derivatives. Their research indicates the compounds' significant antinociceptive (pain-relieving) and anti-inflammatory activities. This study adds to the understanding of how structurally similar compounds might be developed for pain and inflammation management. Selvam, Karthik, Palanirajan, & Ali, 2012.
Aldose Reductase Inhibitory Activity
Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety. These compounds were tested for their aldose reductase inhibitory activity, suggesting potential applications in managing diabetic complications. Ogawva et al., 1993.
Antimicrobial and Anti-inflammatory Agents
A study by Tolba, El-Dean, Ahmed, and Hassanien (2018) focused on synthesizing new thienopyrimidine derivatives and testing them as antimicrobial and anti-inflammatory agents. The compounds showed significant activity against fungi, bacteria, and inflammation, pointing to their potential use in developing new antimicrobial and anti-inflammatory treatments. Tolba, El-Dean, Ahmed, & Hassanien, 2018.
Antibacterial Activity
Research by Salahuddin, Kakad, and Shantakumar (2009) on novel Thieno[2, 3-d]pyrimidines revealed their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study contributes to the ongoing search for new antibacterial agents in combating resistant bacterial strains. Salahuddin, Kakad, & Shantakumar, 2009.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and esterification reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Benzyl bromide", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid using triethylamine as a catalyst in ethanol to form 3-(4-chlorophenyl)-2-amino-4,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-1(5H)-carboxylic acid.", "Step 2: Cyclization of the above product using acetic anhydride and sodium acetate in methanol to form 3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl acetate.", "Step 3: Esterification of the above product using benzyl bromide and potassium carbonate in dichloromethane to form benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate.", "Step 4: Purification of the final product using column chromatography with a solvent system of chloroform and petroleum ether." ] } | |
Numéro CAS |
866015-97-6 |
Formule moléculaire |
C24H19ClN2O4S |
Poids moléculaire |
466.94 |
Nom IUPAC |
benzyl 2-[11-(4-chlorophenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetate |
InChI |
InChI=1S/C24H19ClN2O4S/c25-16-9-11-17(12-10-16)27-22(29)21-18-7-4-8-19(18)32-23(21)26(24(27)30)13-20(28)31-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |
Clé InChI |
KGYXTXCWMZFUAC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



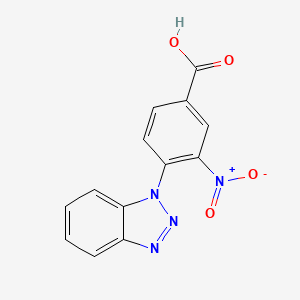
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

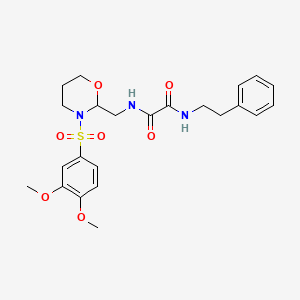
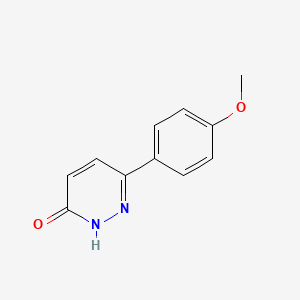
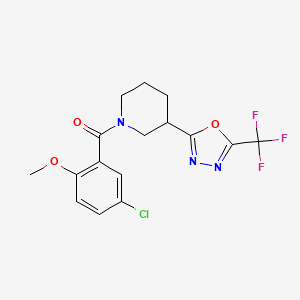

![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
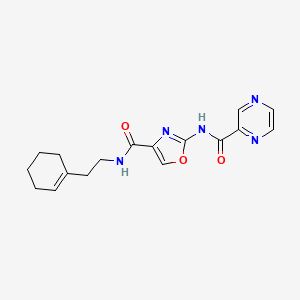
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
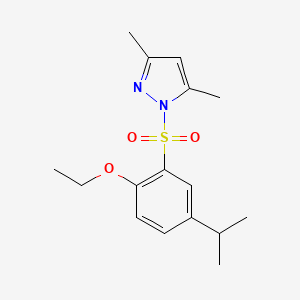
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)